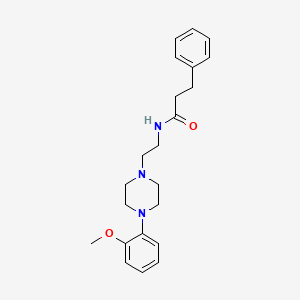

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O2/c1-27-21-10-6-5-9-20(21)25-17-15-24(16-18-25)14-13-23-22(26)12-11-19-7-3-2-4-8-19/h2-10H,11-18H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAYTGZBTPBMLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide typically involves the reaction of 2-methoxyphenylpiperazine with an appropriate phenylpropanamide derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Serotonin Receptor Modulation

The compound is known for its interaction with serotonin receptors, particularly the 5-HT1A receptor. Research indicates that it acts as an antagonist at these receptors, which are implicated in mood regulation and anxiety disorders. Studies have shown that compounds with similar structures can influence serotonin signaling pathways, potentially leading to anxiolytic and antidepressant effects .

Antiviral Activity

Recent studies have investigated the antiviral properties of piperazine derivatives, including those similar to N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide. For instance, piperazinone derivatives have been evaluated for their efficacy against HIV-1 and HIV-2, demonstrating significant antiviral activity. The modifications to the piperazine ring structure enhance their bioactivity and metabolic stability, making them promising candidates for further development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in the substituents on the piperazine ring and phenyl groups can significantly alter the compound's affinity for target receptors and its overall biological activity .

Metabolic Stability and Bioavailability

Research has highlighted the importance of metabolic stability in drug design. Compounds similar to this compound have been shown to exhibit improved aqueous solubility and lower plasma protein binding compared to traditional drugs, which enhances their bioavailability when administered orally .

Case Studies

Mechanism of Action

The mechanism of action of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound primarily targets acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.

Pathways Involved: The compound also interacts with adrenergic and serotonergic receptors, modulating neurotransmitter release and receptor activity, which can influence mood, cognition, and cardiovascular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with three structurally related analogs to highlight key distinctions:

Critical Analysis

Substituent Effects on Receptor Binding: The 2-methoxyphenyl group on the target compound’s piperazine ring (vs. 3-(trifluoromethyl)phenyl in ) suggests divergent receptor interactions. The electron-donating methoxy group in the ortho position may favor 5-HT1A agonism, whereas the electron-withdrawing trifluoromethyl group in could enhance dopamine D3 affinity .

Heterocyclic vs. Phenyl Modifications :

- ’s thiophene moiety increases lipophilicity, possibly improving blood-brain barrier penetration relative to the target’s phenyl group. Conversely, the target’s phenylpropanamide may offer stronger π-π stacking interactions with aromatic receptor residues .

- ’s indole and fluorobiphenyl groups introduce hydrogen-bonding and steric effects absent in the target, likely shifting selectivity toward serotonin receptors (e.g., 5-HT2A) .

Methoxy Position and Bioavailability: ’s 4-methoxyphenyl substituent on the amide nitrogen (vs. The para-methoxy orientation may also sterically hinder interactions compared to the target’s unsubstituted phenyl .

Research Findings and SAR Insights

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , involving piperazine functionalization and amide coupling. Yields for such analogs typically range from 45–60% .

- Structure-Activity Relationships (SAR) :

- Ortho-substituted methoxy groups on piperazine-attached phenyl rings correlate with serotonin receptor modulation.

- Shorter linkers (e.g., ethyl vs. pentyl) balance receptor engagement and metabolic stability.

- Fluorine or trifluoromethyl groups (–2) enhance ligand-receptor binding through hydrophobic and electrostatic effects .

Biological Activity

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide is a compound of interest in pharmacological research due to its potential biological activities. This compound features a piperazine moiety, which is commonly associated with various therapeutic effects, particularly in the central nervous system (CNS). Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Pharmacological Profile

The biological activity of this compound has been explored primarily in the context of its interaction with neurotransmitter receptors, particularly dopamine receptors. Research indicates that derivatives of piperazine compounds often exhibit significant affinity and selectivity for dopamine D3 receptors, which are implicated in various neuropsychiatric disorders.

- Dopamine Receptor Interaction :

- Antidepressant Potential :

In Vitro Studies

In vitro studies have demonstrated various biological activities associated with this compound:

- Antioxidant Activity : Some derivatives have shown promise as antioxidants, potentially protecting neuronal cells from oxidative stress.

- Antimicrobial Properties : Preliminary screening indicated that certain analogs possess antimicrobial activity against specific bacterial strains, suggesting a broader therapeutic potential beyond CNS disorders .

Case Studies

Several case studies illustrate the biological effects of related compounds:

- Case Study 1 : A derivative of the compound showed significant reduction in depressive behavior in rodent models when administered at specific dosages, correlating with increased levels of serotonin and norepinephrine .

- Case Study 2 : Research on piperazine derivatives indicated that structural modifications could lead to enhanced binding affinity for D3 receptors, suggesting a pathway for developing targeted treatments for conditions like schizophrenia and drug addiction .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological efficacy of this compound. Key observations include:

| Structural Feature | Effect on Activity |

|---|---|

| Piperazine Ring | Essential for receptor binding |

| Methoxy Group on Phenyl | Enhances lipophilicity and receptor affinity |

| Ethylene Linker | Modulates spatial orientation |

Q & A

Q. Table 1. Comparative Yields in Piperazine Derivative Synthesis

| Substituent on Piperazine | Yield (%) | Purification Method | Reference |

|---|---|---|---|

| 2-Methoxyphenyl | 41 | Normal-phase + Amine-phase | |

| 2,3-Dichlorophenyl | 44 | Normal-phase | |

| Naphthalen-1-yl | 38 | Normal-phase |

Q. Table 2. Key NMR Assignments

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Piperazine CH2 | 2.45–2.55 | Broad singlet | 4H |

| Methoxy (-OCH3) | 3.80–3.85 | Singlet | 3H |

| Aromatic (ortho to methoxy) | 6.90–7.20 | Multiplet | 4H |

Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the role of the ethyl linker in modulating receptor internalization rates via fluorescence polarization .

- In Vivo Validation : Develop transgenic rodent models to assess efficacy in neuropsychiatric disorders (e.g., anxiety, depression) with PET imaging for receptor occupancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.